3,4-Diaminofurazan
Overview
Description
Synthesis Analysis
The synthesis of 3,4-Diaminofurazan has been approached through various methods, including green synthesis and gram-grade synthesis processes. These methods typically start with dicyanopropane as the initial material, undergoing several steps, such as nitrosation, ring closure, and condensation reactions, to achieve high yields and purity levels. The optimization of synthesis conditions, like reaction temperature and time, plays a crucial role in maximizing product yield and purity (Zhang Fu-chen, 2010); (Li Jin-shan, 2006).
Molecular Structure Analysis
Characterization of 3,4-Diaminofurazan's molecular structure has been conducted using various analytical techniques such as IR, MS, 1H-NMR, and 13C-NMR. These analyses confirm the molecular structure and provide insights into the compound's energetic properties. The study of molecular and crystal structures through X-ray and quantum chemical data reveals significant insights into the compound's density and stability, crucial for energetic material applications (K. Suponitsky et al., 2009).
Chemical Reactions and Properties
3,4-Diaminofurazan undergoes various chemical reactions, leading to the formation of different compounds with potential applications in energetic materials. Reactions with carbonyl compounds, isothiocyanates, and through oxidative macrocyclocondensation have been explored, highlighting the compound's versatility in synthesizing novel materials (I. S. Vasilchenko et al., 1986); (V. Dorokhov et al., 1992).
Physical Properties Analysis
The physical properties of 3,4-Diaminofurazan, such as melting point, density, and thermal stability, are critical for its application in energetic materials. Studies have shown that the compound exhibits high density and good thermal stability, making it an attractive candidate for use in explosive formulations (R. L. Willer et al., 1992).
Chemical Properties Analysis
The chemical properties of 3,4-Diaminofurazan, including reactivity with various compounds and its role as a precursor in the synthesis of high-performance insensitive high explosives, have been thoroughly investigated. Its ability to undergo thermolysis and serve as a ballistic modifier in propellant formulations highlights its significance in the field of energetic materials (M. B. Talawar et al., 2006).
Scientific Research Applications
1. Energetic Metal-Organic Frameworks (EMOFs)
- Methods of Application: Three metal energetic complexes based on DAF and 3-amino-1H-1,2,4-triazole (Hatz) ligands were synthesized via a routine method and fully characterized by IR, 1H NMR, 13C NMR spectroscopy, X-ray single-crystal diffraction, and DSC-TG techniques .
- Results: The as-synthesized compounds possess highly positive heats of formation with values for 2 and 3 of 2329.30 kJ mol−1 and 3261.57 kJ mol−1, respectively, and high heats of detonation with value for 2 of 10231 kJ kg−1 . They exhibit excellent detonation performance, of which 2 has the best detonation velocity (9405 m s−1) and detonation pressure (46.64 GPa) .
2. Tuning the Hygroscopicity of Ammonium Dinitramide
- Application Summary: DAF is used in the synthesis of a novel energetic cocrystal composed of ammonium dinitramide and DAF. This cocrystal is proposed to reduce the hygroscopicity of ammonium dinitramide, a promising oxidizer with high energy characteristics .
- Methods of Application: The cocrystal was synthesized by antisolvent crystallization method and its properties were systematically investigated by analytical characterization and theoretical simulation calculations .
- Results: The newly prepared cocrystal of ADN/DAF had lower hygroscopicity compared to pure ADN, and the water sorption capacity was reduced from 15.35% to 7.90% .
3. Excited Electronic State Decomposition
- Application Summary: DAF is used in the study of gas phase excited electronic state decomposition of a furazan based, high nitrogen content energetic material .
- Methods of Application: The study was conducted both experimentally and theoretically .
- Results: The results of this study are not explicitly mentioned in the source .
4. Synthesis of High Energy Density Materials
- Application Summary: DAF is used in the microwave-mediated fast synthesis of diaminoglyoxime, a key synthon for the synthesis of high energy density materials .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results: The results of this application are not explicitly mentioned in the source .
5. Synthesis of 3-Azido-4-[(4-Nitrofurazan-3-yl)-ONN-Azoxy]Furazan
- Application Summary: DAF is used in the synthesis of the high energy density compound 3-azido-4-[(4-nitrofurazan-3-yl)-ONN-azoxy]furazan .
- Methods of Application: The compound was synthesized from 3-amino-4-[(4-azidofurazan-3-yl)-NNO-azoxy]furazan by a catalytic oxidation process .
- Results: The detonation performance of this compound was estimated using density functional theory and the Monte Carlo method. The calculations predicted the density of the compound was 1.88 g·cm−3, the heat of detonation 1780.65 J·g−1, the detonation velocity 9150 m·s−1, and the detonation pressure 37.46 GPa .
6. Synthesis of 3,4-Di(nitramino)furazan
- Application Summary: DAF is used in the synthesis of 3,4-Di(nitramino)furazan .
- Methods of Application: An alternative route through the nitration of N-ethoxycarbonyl-protected 3,4-diaminofurazan and aqueous alkaline workup was developed .
- Results: The results of this application are not explicitly mentioned in the source .
7. Specific Heat Capacity of 3,3′-Diamino-4,4′-Azofurazan (DAAF)
- Application Summary: DAF is used in the study of the specific heat capacity of 3,3′-diamino-4,4′-azofurazan (DAAF), a high nitrogen content high energy material .
- Methods of Application: The specific heat capacity of DAAF was determined by a differential scanning calorimetry .
- Results: In the temperature range of 253–373 K, the specific heat capacity (Cp) versus T relationship can be fitted into a linear equation: Cp (J g−1 K−1) = 0.0028T + 0.26456 .
8. Synthesis of Dihydrazinium 3,4-Dinitraminofurazanate
- Application Summary: DAF is used in the synthesis of dihydrazinium 3,4-dinitraminofurazanate, a highly energetic compound .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results: This compound exhibits a very promising detonation performance (vD = 9849 m s -1; P = 40.9 GPa) and is one of the most powerful explosives to date .
9. Synthesis of High Energy Density Materials
- Application Summary: DAF is used in the microwave-mediated fast synthesis of diaminoglyoxime, a key synthon for the synthesis of high energy density materials .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results: The results of this application are not explicitly mentioned in the source .
Safety And Hazards
properties
IUPAC Name |
1,2,5-oxadiazole-3,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4N4O/c3-1-2(4)6-7-5-1/h(H2,3,5)(H2,4,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHJVSUCUNFXIHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NON=C1N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00336977 | |
Record name | 3,4-Diaminofurazan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00336977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Diaminofurazan | |
CAS RN |
17220-38-1 | |
Record name | 3,4-Diaminofurazan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00336977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,5-oxadiazole-3,4-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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